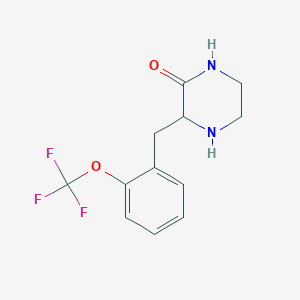
3-(2-Trifluoromethoxy-benzyl)-piperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-3-(2-TRIFLUOROMETHOXY-BENZYL)-PIPERAZIN-2-ONE is a chemical compound known for its unique structure and properties It is characterized by the presence of a trifluoromethoxy group attached to a benzyl ring, which is further connected to a piperazin-2-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(2-TRIFLUOROMETHOXY-BENZYL)-PIPERAZIN-2-ONE typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-trifluoromethoxybenzyl bromide and piperazine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane or ethanol. The reaction temperature and time are optimized to ensure maximum yield and purity of the product.
Catalysts and Reagents: Common catalysts and reagents used in the synthesis include bases like sodium hydroxide or potassium carbonate, and reducing agents like lithium aluminum hydride.
Industrial Production Methods
In an industrial setting, the production of ®-3-(2-TRIFLUOROMETHOXY-BENZYL)-PIPERAZIN-2-ONE may involve large-scale reactors and automated processes to ensure consistency and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
®-3-(2-TRIFLUOROMETHOXY-BENZYL)-PIPERAZIN-2-ONE undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
®-3-(2-TRIFLUOROMETHOXY-BENZYL)-PIPERAZIN-2-ONE has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ®-3-(2-TRIFLUOROMETHOXY-BENZYL)-PIPERAZIN-2-ONE involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances its binding affinity to certain receptors or enzymes, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(Trifluoromethoxy)benzyl Bromide
- 2-(Trifluoromethoxy)benzyl Chloride
- 2-(Trifluoromethoxy)benzyl Alcohol
Uniqueness
®-3-(2-TRIFLUOROMETHOXY-BENZYL)-PIPERAZIN-2-ONE stands out due to its unique combination of a trifluoromethoxy group and a piperazin-2-one moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H13F3N2O2 |
|---|---|
Molecular Weight |
274.24 g/mol |
IUPAC Name |
3-[[2-(trifluoromethoxy)phenyl]methyl]piperazin-2-one |
InChI |
InChI=1S/C12H13F3N2O2/c13-12(14,15)19-10-4-2-1-3-8(10)7-9-11(18)17-6-5-16-9/h1-4,9,16H,5-7H2,(H,17,18) |
InChI Key |
YYXMRVOGTHQMOG-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(=O)C(N1)CC2=CC=CC=C2OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















